5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
Properties
Molecular Formula |
C13H9ClN4O3 |
|---|---|
Molecular Weight |
304.69 g/mol |
IUPAC Name |
5-(2-chloro-4-nitroanilino)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C13H9ClN4O3/c14-9-6-8(18(20)21)2-4-10(9)15-7-1-3-11-12(5-7)17-13(19)16-11/h1-6,15H,(H2,16,17,19) |
InChI Key |
LBXJVISQYZQJLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzimidazolone Core
The benzimidazolone ring system is commonly synthesized by cyclization of o-phenylenediamine derivatives with carbonyl sources such as phosgene, urea, or carbonyldiimidazole under controlled conditions.
- Typical Procedure:
- o-Phenylenediamine is reacted with phosgene or a phosgene equivalent in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature.
- The reaction proceeds through nucleophilic attack of the amine groups on the carbonyl carbon to form the benzimidazolone ring.
- The product is purified by recrystallization or chromatography.
Purification and Characterization
- The crude product is purified by recrystallization from suitable solvents (ethanol, methanol) or by chromatographic techniques (silica gel column chromatography).
- Characterization is performed using:
- Nuclear Magnetic Resonance spectroscopy (¹H NMR, ¹³C NMR)
- Mass Spectrometry (MS)
- Infrared Spectroscopy (IR)
- Elemental analysis
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzimidazolone formation | o-Phenylenediamine + phosgene or equivalent | Dichloromethane/THF | 0-25 °C | 75-85 | Controlled addition needed |
| Coupling with 2-chloro-4-nitroaniline | Benzimidazolone + 2-chloro-4-nitroaniline + base | DMF/DMSO | 80-120 °C | 60-80 | Base: K2CO3 or NaH |
| Alternative coupling | Benzimidazolone derivative + 2-chloro-4-nitroaniline + coupling agent | Dichloromethane/DMF | Room temp - 50 °C | 70-90 | Using EDC, DCC or similar |
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring or the chloronitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key benzodiazol-2-one derivatives, emphasizing substituent effects:
Electronic and Solubility Profiles
- Electron-withdrawing groups (e.g., nitro, chloro in the target compound) decrease electron density on the benzodiazol-2-one core, enhancing stability toward oxidation but reducing solubility in polar solvents.
- Electron-donating groups (e.g., dimethylamino in , aminoethyl in ) increase solubility in aqueous media and alter reactivity in electrophilic substitution.
- Hybrid substituents (e.g., thiazole in ) introduce heteroatoms, enabling diverse intermolecular interactions (e.g., hydrogen bonding with proteins or solvents) .
Metabolic and Stability Considerations
- Chloro substituents (target compound, Domperidone) resist hydrolysis under physiological conditions, improving metabolic stability compared to esters or amides .
Biological Activity
5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one is an organic compound classified under benzodiazoles. Its unique structure, characterized by a benzodiazole ring and substitutions from a 2-chloro-4-nitrophenyl moiety, suggests potential biological activities. The molecular formula is with a molecular weight of 252.67 g/mol . This article reviews its biological activity, including pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Chloro and Nitro Groups: These substituents can influence the compound's reactivity and interaction with biological targets.
- Benzodiazole Framework: Known for various pharmacological activities, this framework contributes to the compound's potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of benzodiazoles can inhibit the growth of various bacterial strains. The presence of nitro and chloro groups enhances these effects by altering membrane permeability or inhibiting essential metabolic pathways .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. For instance, it has shown inhibitory activity against certain kinases involved in cancer progression. This inhibition could disrupt signaling pathways critical for tumor growth and survival .
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli | |
| Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values in the micromolar range | |
| Enzyme Inhibition | Inhibited kinase activity leading to reduced proliferation in prostate cancer cells |
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells.
- DNA Intercalation: Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Receptor Modulation: Interaction with specific receptors or enzymes can alter cellular signaling pathways.
Q & A
Basic: What synthetic routes are available for 5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves coupling 2-chloro-4-nitroaniline with a benzodiazol-2-one precursor under nucleophilic aromatic substitution conditions. Key steps include:
- Reagent Selection: Use anhydrous solvents (e.g., DMF or THF) and catalysts like potassium carbonate to enhance reactivity .
- Purity Control: Monitor by TLC (e.g., Rf values as in ) and purify via column chromatography (silica gel, gradient elution). Confirm purity via HPLC (≥95%) and elemental analysis (e.g., C, H, N content matching theoretical values) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- 1H NMR and IR Spectroscopy: Assign peaks for NH (δ ~4.2 ppm in CDCl3) and C=O (IR ~1620 cm⁻¹) to confirm the benzodiazol-2-one core .
- X-Ray Crystallography: Resolve bond lengths (e.g., S–N: 1.73 Å) and dihedral angles (e.g., 35.85° between aromatic rings) to validate substituent orientation .
- Mass Spectrometry: Use FABMS to confirm molecular ion peaks (e.g., m/z 466 for analogous compounds) .
Advanced: How should researchers design in vivo studies to evaluate neuroprotective or anticancer activity?
Methodological Answer:
- Model Selection: Use transgenic mice (e.g., Alzheimer’s models) for neuroprotection or xenograft models for anticancer assays, as seen in benzodiazol-2-one analogs .
- Dose Optimization: Conduct pilot studies with escalating doses (1–50 mg/kg) to establish therapeutic windows.
- Control Groups: Include vehicle controls and reference compounds (e.g., memantine for neuroprotection) .
- Endpoint Analysis: Quantify biomarkers (e.g., Aβ plaques or caspase-3 activity) via immunohistochemistry or ELISA .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
Contradictions often arise from pharmacokinetic variability. Mitigate via:
- Solubility Screening: Test in PBS, DMSO, and lipid-based carriers to mimic physiological conditions .
- Metabolic Stability Assays: Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated) .
- Pharmacokinetic Profiling: Measure plasma half-life (t½) and bioavailability in rodent models to correlate in vitro potency with in vivo exposure .
Advanced: What computational methods predict interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies: Use MOE or AutoDock to model binding to targets (e.g., acetylcholinesterase for neuroprotection). Validate with MD simulations (50 ns trajectories) to assess stability .
- QSAR Modeling: Corrogate substituent effects (e.g., nitro vs. chloro groups) with bioactivity using descriptors like logP and polar surface area .
- PubChem Data: Cross-reference computed properties (e.g., InChIKey) with experimental results for validation .
Basic: What are the compound’s key physicochemical properties relevant to drug discovery?
Methodological Answer:
- logP and Solubility: Determine via shake-flask method (logP ~2.5) and HPLC-UV solubility profiling in pH 1–7 buffers .
- pKa Estimation: Use potentiometric titration to identify ionizable groups (e.g., benzodiazol-2-one NH, pKa ~8.5) .
- Thermal Stability: Perform TGA/DSC to assess decomposition temperatures (>200°C indicates suitability for oral formulations) .
Advanced: How can environmental fate and ecotoxicological risks be assessed?
Methodological Answer:
- Abiotic Degradation: Study hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to quantify half-lives .
- Biotransformation Assays: Use soil microcosms or activated sludge to track metabolite formation via LC-MS/MS .
- Ecotoxicology: Test acute toxicity in Daphnia magna (LC50) and algal growth inhibition (OECD 201 guidelines) .
Advanced: What strategies resolve crystallographic disorder in X-ray structures of this compound?
Methodological Answer:
- Data Collection: Use low-temperature (100 K) synchrotron radiation to improve resolution (<1.0 Å) .
- Refinement: Apply SHELXL restraints for anisotropic displacement parameters and partial occupancy modeling for disordered nitro groups .
- Validation: Check using R1 (<5%), wR2 (<15%), and Fo-Fc maps to confirm electron density fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
